2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid
Overview
Description
Indole derivatives are a significant class of compounds in medicinal chemistry, with a wide range of biological activities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indole derivatives often involves electrophilic substitution due to excessive π-electrons delocalization . For example, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Physical And Chemical Properties Analysis
Physically, indole derivatives are often crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .Scientific Research Applications
Enantioselective Synthesis
Research demonstrates the potential of 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid in enantioselective synthesis. For instance, its direct asymmetric hydrogenation to 2-hydroxy-4-arylbutanoic acids shows promising enantioselectivity, beneficial in synthesizing common intermediates for ACE inhibitors (Zhu et al., 2010).
Anticonvulsant and Neuroprotective Properties
Another study highlights the anticonvulsant and neuroprotective potential of derivatives synthesized by coupling reactions with 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid (Hassan et al., 2012).
Tetrazole-Containing Derivatives
The reactivity of 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid has been utilized in creating tetrazole-containing derivatives. Such derivatives show potential in various chemical applications due to their unique structural properties (Putis et al., 2008).
Synthesis of Hybrid Molecules for Anticancer Properties
Research into indole-coumarin hybrids synthesized from 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid reveals promising anticancer activityand interaction with the Bcl-2 gene, a significant target in tumorogenesis. This study emphasizes the potential of these hybrids in developing novel anticancer drugs with improved selectivity and reduced side effects (Kamath et al., 2015).
Urease Inhibition for Therapeutic Applications
An innovative approach involving 4-(1H-indol-3-yl)butanoic acid led to the synthesis of oxadiazole scaffolds with potent inhibitory effects against the urease enzyme. Such findings are crucial for developing new therapeutic agents, especially in contexts where urease activity is detrimental (Nazir et al., 2018).
Optimization for Drug Precursor Synthesis
A study focused on the optimized synthesis of 2-oxo-4-phenylbutanoic acid, a substrate potentially useful in producing angiotensin-converting enzyme (ACE) inhibitor drug precursors. The research provides valuable insights into improving production efficiency and yield, which can be crucial for pharmaceutical manufacturing (Ahmad et al., 2011).
Potential in Photolysis and Artificial Breathing Reactions
A unique aspect of 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid derivatives is their potential in photolysis, leading to artificial breathing reactions. This innovative application could pave the way for new methods in chemical transformations and material sciences (Lin & Abe, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17(12-6-2-1-3-7-12)10-14(18(21)22)15-11-19-16-9-5-4-8-13(15)16/h1-9,11,14,19H,10H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVMWLJNHPHNPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284342 | |
Record name | 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid | |
CAS RN |
6266-66-6 | |
Record name | 6266-66-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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